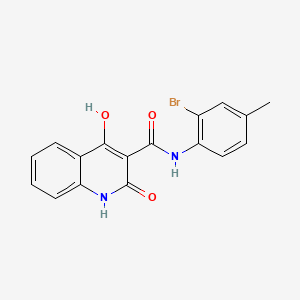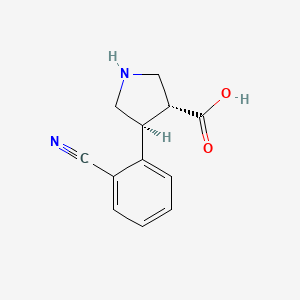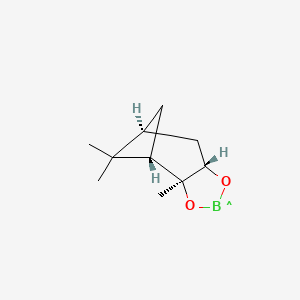![molecular formula C14H13N3O3 B13821982 (6Z)-6-[1-[2-(2-nitrophenyl)hydrazinyl]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13821982.png)
(6Z)-6-[1-[2-(2-nitrophenyl)hydrazinyl]ethylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a phenol group and a nitrophenyl hydrazone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol typically involves the condensation reaction between 2-nitrophenylhydrazine and 2-hydroxyacetophenone. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the reactants in ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-{(1E)-1-[2-(2-aminophenyl)hydrazinylidene]ethyl}phenol.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the nitrophenyl hydrazone moiety can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-{(1E)-1-[2-(2-aminophenyl)hydrazinylidene]ethyl}phenol: Similar structure but with an amino group instead of a nitro group.
2-{(1E)-1-[2-(2-chlorophenyl)hydrazinylidene]ethyl}phenol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol is unique due to the presence of both a phenol group and a nitrophenyl hydrazone moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H13N3O3 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
2-[(E)-C-methyl-N-(2-nitroanilino)carbonimidoyl]phenol |
InChI |
InChI=1S/C14H13N3O3/c1-10(11-6-2-5-9-14(11)18)15-16-12-7-3-4-8-13(12)17(19)20/h2-9,16,18H,1H3/b15-10+ |
Clave InChI |
JGBGHGLUVZWQBU-XNTDXEJSSA-N |
SMILES isomérico |
C/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/C2=CC=CC=C2O |
SMILES canónico |
CC(=NNC1=CC=CC=C1[N+](=O)[O-])C2=CC=CC=C2O |
Solubilidad |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B13821900.png)
![2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone](/img/structure/B13821903.png)
![(4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B13821906.png)
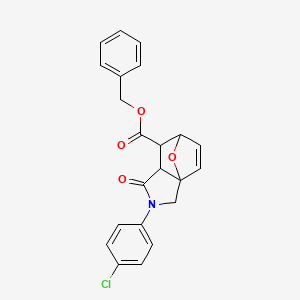
![[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B13821913.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13821914.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13821922.png)
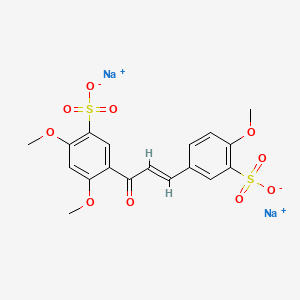
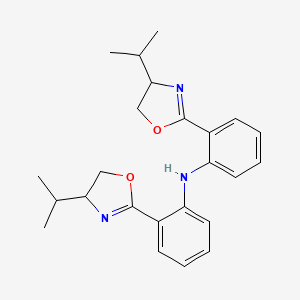
![calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B13821942.png)

